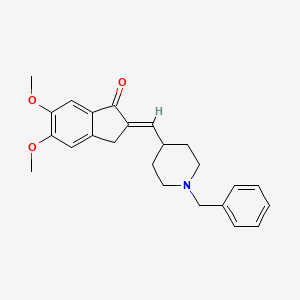
2-((1-苄基哌啶-4-基)亚甲基)-5,6-二甲氧基-2,3-二氢-1H-茚-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Pharmaceutical Research: As a derivative of Donepezil, it is studied for its potential as an acetylcholinesterase inhibitor, which could have implications in the treatment of neurodegenerative diseases.
Chemical Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicinal Chemistry: Researchers explore its structure-activity relationships to design more effective drugs.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves a multi-step process:
Formation of the Indanone Core: The initial step involves the synthesis of the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The next step involves the introduction of the 1-benzylpiperidin-4-yl group. This is usually done through a condensation reaction between the indanone core and a benzylpiperidine derivative.
Final Methylenation: The final step is the methylenation of the compound, which involves the introduction of the methylene group at the 2-position of the indanone core. This can be achieved using reagents such as formaldehyde or paraformaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene group to a methyl group or reduce the indanone core to an indanol.
Substitution: The methoxy groups on the indanone core can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
作用机制
The mechanism of action of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
相似化合物的比较
Similar Compounds
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor with a different structural framework.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
Uniqueness
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors. Its methoxy groups and the benzylpiperidine moiety might influence its binding affinity and selectivity for acetylcholinesterase, potentially leading to improved efficacy or reduced side effects .
生物活性
The compound 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , with the CAS number 120014-07-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, synthesis, and relevant case studies.
The molecular formula of this compound is C24H27NO3, with a molecular weight of 377.48 g/mol . The structure includes a benzylpiperidine moiety linked to a dimethoxy indanone framework, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 120014-07-5 |
| Molecular Formula | C24H27NO3 |
| Molecular Weight | 377.48 g/mol |
| IUPAC Name | (2E)-2-[(1-benzyl-4-piperidyl)methylene]-5,6-dimethoxy-indan-1-one |
Neuropharmacological Effects
Research indicates that compounds similar to 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one exhibit significant neuropharmacological effects. This particular compound is noted for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in the treatment of Alzheimer's disease (AD). AChE inhibitors enhance the levels of acetylcholine in the brain, thereby improving cognitive function.
The mechanism involves the binding of the compound to the active site of AChE, preventing the breakdown of acetylcholine. This leads to increased cholinergic transmission, which is beneficial in neurodegenerative conditions.
Study on AChE Inhibition
A study conducted on various derivatives of piperidine-based compounds demonstrated that 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one showed promising AChE inhibition activity. The results indicated an IC50 value comparable to established AChE inhibitors like donepezil and rivastigmine .
Toxicological Assessment
Toxicological evaluations have shown that while the compound exhibits effective inhibition of AChE, it also presents certain hazard classifications under GHS guidelines (e.g., H302: Harmful if swallowed; H319: Causes serious eye irritation). Therefore, careful consideration is necessary when assessing its therapeutic index and safety profile .
Comparative Analysis with Other Compounds
| Compound Name | AChE Inhibition IC50 (nM) | Notes |
|---|---|---|
| 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | ~50 | Promising candidate for AD treatment |
| Donepezil | ~10 | Standard treatment for AD |
| Rivastigmine | ~20 | Also used for AD |
属性
CAS 编号 |
120014-07-5 |
|---|---|
分子式 |
C24H27NO3 |
分子量 |
377.5 g/mol |
IUPAC 名称 |
(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12- |
InChI 键 |
LPMOTUSFDTTWJL-NDENLUEZSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |
手性 SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC |
规范 SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















